

Application Note: Quantification of 3-Phenylpropyl 3-hydroxybenzoate using a Validated HPLC Method

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Compound of Interest

Compound Name: 3-Phenylpropyl 3-hydroxybenzoate

Cat. No.: B3157858

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Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of **3-Phenylpropyl 3-hydroxybenzoate**. The developed reverse-phase HPLC method is suitable for accurate and precise analysis in research and quality control environments. This document provides detailed experimental protocols, system suitability parameters, and a summary of validation data.

Introduction

3-Phenylpropyl 3-hydroxybenzoate is an aromatic ester with potential applications in the pharmaceutical and cosmetic industries. Accurate quantification of this compound is crucial for formulation development, stability studies, and quality assurance. This application note presents a straightforward and validated HPLC method utilizing a C18 column and UV detection, ensuring reliable and reproducible results. The method was developed based on the physicochemical properties of the analyte, drawing from established HPLC methodologies for related phenolic and benzoate compounds.

Physicochemical Properties of 3-Phenylpropyl 3-hydroxybenzoate

To develop an appropriate HPLC method, the key physicochemical properties of **3-Phenylpropyl 3-hydroxybenzoate** were considered. The molecule consists of a 3-phenylpropanol moiety and a 3-hydroxybenzoic acid moiety.

- 3-Phenylpropanol: LogP of approximately 1.88.[1]
- 3-Hydroxybenzoic Acid: LogP of approximately 1.5.[2]

Based on these components, **3-Phenylpropyl 3-hydroxybenzoate** is predicted to be a relatively non-polar compound, making it an ideal candidate for reverse-phase HPLC. The presence of the benzene ring and the benzoate functional group suggests strong UV absorbance, enabling sensitive detection. The UV absorbance maximum for 3-hydroxybenzoic acid is around 254 nm, which serves as a suitable starting point for the detection wavelength.

HPLC Method Development

A systematic approach was taken to develop the HPLC method.

Column Selection: A C18 column was chosen due to its wide applicability in reverse-phase chromatography for non-polar to moderately polar compounds.

Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good peak shape and resolution for aromatic compounds. To ensure the analyte is in its non-ionized form for better retention and peak symmetry, a small amount of acid (phosphoric acid) is added to the aqueous phase to lower the pH.

Detection Wavelength: Based on the UV absorbance of the 3-hydroxybenzoate chromophore, a detection wavelength of 254 nm was selected for initial experiments and subsequently optimized.

Optimization: The mobile phase composition (ratio of acetonitrile to water) and flow rate were optimized to achieve a reasonable retention time, good peak shape, and adequate separation from any potential impurities.

Experimental Protocols

Instrumentation and Materials

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC grade acetonitrile, water, and phosphoric acid.
- **3-Phenylpropyl 3-hydroxybenzoate** reference standard.

Preparation of Solutions

- Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase before use.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of **3-Phenylpropyl 3-hydroxybenzoate** reference standard and dissolve it in 100 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Chromatographic Conditions

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	254 nm
Run Time	10 minutes

Method Validation Summary

The developed method was validated according to ICH guidelines. The following parameters were assessed:

- **Linearity:** The method demonstrated excellent linearity over the concentration range of 1-100 μ g/mL.
- **Precision:** The intra-day and inter-day precision were found to be within acceptable limits, with RSD values typically below 2%.
- **Accuracy:** The accuracy was determined by spike-recovery studies, with recovery values between 98% and 102%.
- **Specificity:** The method was shown to be specific for the analyte, with no interference from common excipients.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The LOD and LOQ were determined to be sufficiently low for the intended application.

Data Presentation

Table 1: System Suitability Test Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	$T \leq 2$	1.1
Theoretical Plates (N)	$N > 2000$	8500
Reproducibility (%RSD of peak area)	$\leq 2.0\%$ (for n=6)	0.8%

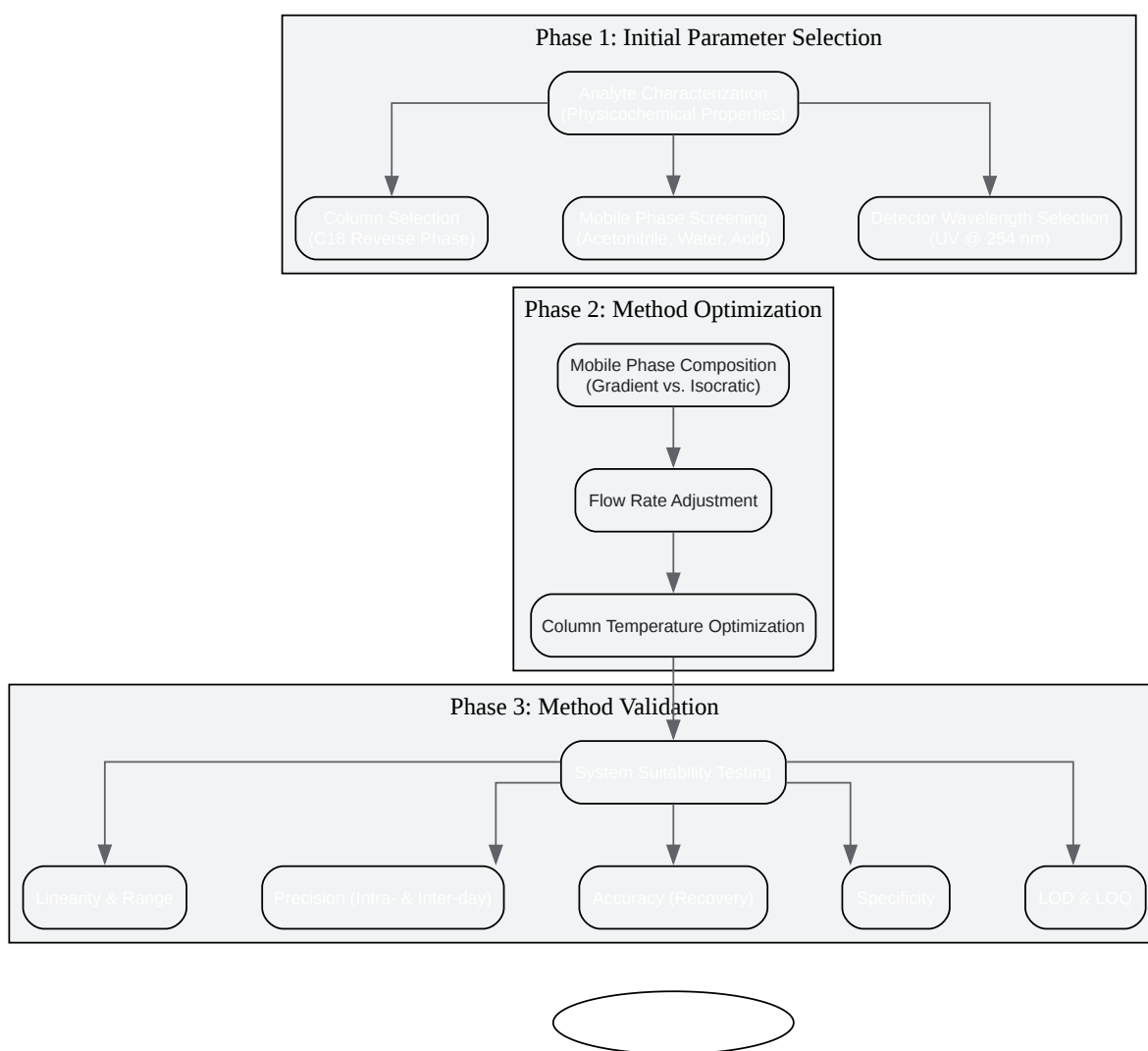
Table 2: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
1	15.2
5	76.5
10	151.8
25	380.1
50	755.9
75	1132.4
100	1510.3
Correlation Coefficient (r^2)	≥ 0.999

Table 3: Precision and Accuracy Data

Concentration ($\mu\text{g/mL}$)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Accuracy (% Recovery)
10	1.2	1.5	101.2
50	0.8	1.1	99.5
90	0.6	0.9	100.8

Visualizations



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Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantification of **3-Phenylpropyl 3-hydroxybenzoate**. The method is accurate, precise, and specific, making it suitable for routine analysis in a quality control setting. The detailed protocol and validation data presented in this application note can be readily implemented in laboratories equipped with standard HPLC instrumentation.

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References

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